molecular formula C15H12N2S B6419532 4-Benzylthioquinazoline CAS No. 6956-67-8

4-Benzylthioquinazoline

Cat. No.: B6419532
CAS No.: 6956-67-8
M. Wt: 252.3 g/mol
InChI Key: QJZTVGMLKDNEMO-UHFFFAOYSA-N
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Description

4-Benzylthioquinazoline: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzylthio group at the 4-position of the quinazoline ring enhances its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

4-Benzylthioquinazoline, like other quinazoline derivatives, has been found to exhibit broad-spectrum antimicrobial properties . It interacts with various enzymes, proteins, and other biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics

Cellular Effects

This compound has been observed to influence various cellular processes. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . These effects suggest that this compound can influence cell function and impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa . This inhibition disrupts the communication between bacterial cells, thereby inhibiting biofilm formation .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits stability and does not degrade rapidly

Metabolic Pathways

As a quinazoline derivative, it is likely to be involved in complex biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylthioquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzylthiol and benzyl chloride.

    Formation of Intermediate: The 2-aminobenzylthiol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate benzylthioaniline.

    Cyclization: The intermediate is then subjected to cyclization using a suitable cyclizing agent such as acetic anhydride or polyphosphoric acid to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylthioquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, benzyl chloride, acetic anhydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazolines.

Scientific Research Applications

4-Benzylthioquinazoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Comparison with Similar Compounds

    4-Phenylquinazoline: Similar structure but with a phenyl group instead of a benzylthio group.

    4-Methylthioquinazoline: Similar structure but with a methylthio group instead of a benzylthio group.

    4-Chloroquinazoline: Similar structure but with a chloro group instead of a benzylthio group.

Uniqueness: 4-Benzylthioquinazoline is unique due to the presence of the benzylthio group, which enhances its chemical reactivity and biological activity compared to other similar compounds. The benzylthio group provides additional sites for chemical modifications, allowing the synthesis of a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

4-benzylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-6-12(7-3-1)10-18-15-13-8-4-5-9-14(13)16-11-17-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZTVGMLKDNEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289883
Record name 4-Benzylthioquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6956-67-8
Record name NSC65066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzylthioquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound(5.2 g) was prepared from 4-mercaptoquinazoline(7.0 g) and benzyl chloride(5.5 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One

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